5-Bromonaphthalen-2-ol

Regioselective synthesis Sandmeyer reaction Protecting group strategy

5-Bromonaphthalen-2-ol offers a unique 5,2-substitution pattern, distinct from the common 1-bromo isomer. This enables precise cross-coupling for FtsZ inhibitor pharmacophores and fluoranthene frameworks. Pre-formed procurement eliminates in-house development of challenging protecting-group strategies, ensuring correct regiochemical outcomes. Secure your supply of this critical building block to accelerate antibacterial and materials R&D.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 116632-05-4
Cat. No. B048030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonaphthalen-2-ol
CAS116632-05-4
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)Br
InChIInChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
InChIKeyBZCYULYTYLSGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonaphthalen-2-ol (CAS 116632-05-4) Technical Baseline for Scientific Procurement


5-Bromonaphthalen-2-ol (5-bromo-2-naphthol) is a disubstituted naphthalene derivative bearing a hydroxyl group at the 2-position and a bromine substituent at the 5-position (molecular formula C10H7BrO, molecular weight 223.07 g/mol, melting point 110–111 °C, predicted pKa 9.10±0.40) . The compound functions primarily as a versatile synthetic intermediate, with the bromine atom providing a reactive handle for transition metal-catalyzed cross-coupling reactions and the hydroxyl group enabling further derivatization or coordination chemistry [1]. Its specific 5,2-substitution pattern on the naphthalene framework distinguishes it from other bromonaphthol isomers and defines its reactivity profile in subsequent transformations.

Procurement Alert: Why 5-Bromonaphthalen-2-ol Cannot Be Replaced by 1-Bromo-2-naphthol or Other Bromonaphthol Isomers


Regioselective synthesis of disubstituted naphthalenes with substituents on different rings presents significant synthetic challenges [1]. 5-Bromonaphthalen-2-ol is notably difficult to access via direct electrophilic bromination of 2-naphthol due to the ortho/para-directing nature of the hydroxyl group, which strongly favors bromination at the 1-position to yield 1-bromo-2-naphthol (CAS 573-97-7) instead [2]. The Sandmeyer route from 5-amino-2-naphthol also fails under standard conditions because the hydroxyl group is too activating [1]. Consequently, 5-bromonaphthalen-2-ol requires specialized protecting-group strategies (e.g., sulfonation at the 1-position) to achieve viable synthetic access, making it non-interchangeable with its more readily available 1-bromo isomer or other positional variants [1]. Users attempting to substitute 1-bromo-2-naphthol or 6-bromo-2-naphthol for 5-bromonaphthalen-2-ol in downstream applications will encounter fundamentally different regiochemical outcomes and may fail to obtain the desired molecular architectures.

Quantitative Differentiation Evidence for 5-Bromonaphthalen-2-ol: Comparator-Based Selection Guide


Synthetic Accessibility Comparison: 5-Bromo-2-naphthol Requires Sulfonation-Protection Strategy for Viable Yield

Direct Sandmeyer bromination of 5-amino-2-naphthol fails entirely under standard cuprous salt conditions due to hydroxyl group overactivation [1]. Even with methyl ether protection of the hydroxyl group, Dauben's pyrolysis method using HgBr2 yields only 30% of 5-bromo-2-methoxynaphthalene [1]. In contrast, the sulfonation-protection strategy (introducing a sulfonic acid group at the 1-position) followed by Sandmeyer bromination and subsequent desulfonation in 20% aqueous sulfuric acid provides a viable three-step route to 5-bromonaphthalen-2-ol with 54% overall yield [1]. This same route was later adapted by other researchers to prepare the compound in 25% overall yield [2].

Regioselective synthesis Sandmeyer reaction Protecting group strategy

Physicochemical Differentiation: 5-Bromonaphthalen-2-ol Exhibits Distinct Melting Point and Acidity Profile Versus 1-Bromo-2-naphthol Isomer

The 5-bromo substitution pattern produces a distinct physicochemical signature compared to the more common 1-bromo-2-naphthol isomer. 5-Bromonaphthalen-2-ol exhibits a melting point of 110–111 °C and a predicted pKa of 9.10±0.40 . The regioisomeric 1-bromo-2-naphthol (CAS 573-97-7), in contrast, has a melting point of 80–85 °C [1]. This 25–30 °C difference in melting point provides a practical quality control and identity verification metric during procurement and use.

Physicochemical properties Isomer differentiation Purification

FtsZ-Targeting Antibacterial Agent Synthesis: 5-Bromonaphthalen-2-ol Serves as Essential Precursor for Substituted 1,6-Diphenylnaphthalenes

5-Bromonaphthalen-2-ol has been specifically employed as a starting material for the synthesis of substituted 1,6-diphenylnaphthalenes that function as FtsZ-targeting antibacterial agents [1]. FtsZ is a prokaryotic tubulin homolog essential for bacterial cell division, and its inhibition represents a validated antibacterial strategy . The specific 5,2-substitution pattern positions the bromine atom for cross-coupling at the desired naphthalene ring position to construct the diphenylnaphthalene scaffold. In contrast, the 1-bromo-2-naphthol isomer (which is more readily synthesized from 2-naphthol) would generate a different substitution pattern (1,6- or 1,2-substitution) yielding structurally distinct products not validated for this antibacterial target class.

Antibacterial FtsZ inhibitor Medicinal chemistry

Fluoranthene Synthesis: 5-Bromonaphthalen-2-ol Enables Access to F461990-Class Polycyclic Aromatic Frameworks

5-Bromonaphthalen-2-ol has been documented as a precursor in the preparation of Fluoranthenes, specifically F461990 [1]. Fluoranthenes constitute a class of polycyclic aromatic hydrocarbons (PAHs) with applications in organic electronics, fluorescent probes, and materials science. The 5-bromo substitution provides a cross-coupling handle for constructing the fluoranthene fused-ring system, while the 2-hydroxyl group offers functionality for further derivatization or electronic tuning.

Polycyclic aromatic hydrocarbons Fluoranthene Materials chemistry

Isomer-Specific Photochemical Behavior: 6-Bromo-2-naphthol Undergoes Photoarylation/Alkylation; 5-Bromo Isomer May Exhibit Distinct Excited-State Reactivity

The photochemistry of 6-bromo-2-naphthol has been extensively characterized: upon irradiation, HBr loss from the triplet state generates an electrophilic carbene intermediate that can be trapped by alkenes, aromatics, and nucleophiles to yield photoarylation/alkylation products [1]. The position of bromine substitution on the naphthalene ring critically influences the photochemical pathway and product distribution. 5-Bromonaphthalen-2-ol, bearing bromine at the 5-position (different electronic environment than the 6-position), would be expected to exhibit distinct excited-state behavior, though direct photochemical studies on the 5-bromo isomer were not located in accessible sources.

Photochemistry Bromonaphthol isomers Carbene intermediates

Procurement-Relevant Application Scenarios for 5-Bromonaphthalen-2-ol (CAS 116632-05-4)


Medicinal Chemistry: Synthesis of FtsZ-Targeting Antibacterial 1,6-Diphenylnaphthalenes

5-Bromonaphthalen-2-ol serves as a key building block for constructing substituted 1,6-diphenylnaphthalenes that function as FtsZ inhibitors, a validated antibacterial target class [1]. The 5-bromo substituent enables Suzuki-Miyaura or related cross-coupling reactions to install aryl groups at the precise position required for the 1,6-diphenylnaphthalene pharmacophore. Alternative bromonaphthol isomers (e.g., 1-bromo-2-naphthol) would yield different substitution patterns that are not validated for this antibacterial mechanism.

Materials Chemistry: Precursor for Fluoranthene Derivatives (F461990 Class)

The compound is documented as a precursor for the preparation of fluoranthenes, including F461990-class polycyclic aromatic frameworks [1]. Fluoranthenes are employed in organic electronics, fluorescent probe development, and advanced materials applications. The specific 5,2-substitution pattern provides the correct geometry for constructing the desired fluoranthene regioisomer.

Cross-Coupling Chemistry: Aryl Bromide Handle for Palladium-Catalyzed Transformations

The 5-position bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and related C–C bond-forming processes [1]. Unlike 1-bromo-2-naphthol, which is readily synthesized by direct bromination of 2-naphthol (82% yield) [2], 5-bromonaphthalen-2-ol is synthetically accessible only via specialized protecting-group strategies [1]. Procurement of the pre-formed 5-bromo isomer eliminates the need for in-house development of this non-trivial synthetic route and ensures correct regiochemical outcomes in downstream couplings.

Analytical Standards and Isomer Reference Libraries

The distinct physicochemical properties of 5-bromonaphthalen-2-ol—notably its melting point of 110–111 °C versus 80–85 °C for 1-bromo-2-naphthol [3]—enable its use as an analytical reference standard for isomer differentiation. In quality control, pharmaceutical impurity profiling, and environmental monitoring contexts where bromonaphthol isomers must be distinguished, this compound provides a well-defined reference material with clear melting point and predicted pKa (9.10±0.40) .

Technical Documentation Hub

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